An In-Depth Technical Guide to 4-Aminobutyl-DOTA-tris(t-butyl ester)
An In-Depth Technical Guide to 4-Aminobutyl-DOTA-tris(t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobutyl-DOTA-tris(t-butyl ester) is a key bifunctional chelator used extensively in the development of targeted radiopharmaceuticals and molecular imaging agents. Its structure comprises a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where three of the four carboxylic acid groups are protected as tert-butyl esters. The fourth arm of the DOTA cage is functionalized with a 4-aminobutyl group, which serves as a linker for conjugation to biomolecules such as peptides, antibodies, and nanoparticles. The tert-butyl ester protecting groups allow for regioselective conjugation to the free amino group before the final deprotection and radiolabeling steps. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Aminobutyl-DOTA-tris(t-butyl ester), with a focus on experimental protocols relevant to drug development and molecular imaging research.
Chemical Properties and Data
4-Aminobutyl-DOTA-tris(t-butyl ester) is a protected derivative of the macrocyclic chelator DOTA. The presence of the tert-butyl ester groups prevents the coordination of metal ions until they are removed under acidic conditions. The primary amino group on the butyl linker provides a nucleophilic site for covalent attachment to various biomolecules.
Table 1: Physicochemical Properties of 4-Aminobutyl-DOTA-tris(t-butyl ester)
| Property | Value | Source |
| CAS Number | 1402393-59-2 | [1][2][3] |
| Molecular Formula | C32H62N6O7 | [2][3] |
| Molecular Weight | 642.87 g/mol (free amine) | [2][3] |
| Alternate Molecular Weight | 788.8 g/mol (as HPF6 salt) | [1][4] |
| Appearance | Solid | |
| Purity | ≥94% | [1] |
| Solubility | Good solubility in common organic solvents such as DMF and DCM. | |
| Storage Conditions | 2-8°C, under an inert atmosphere. |
Synthesis
Representative Synthetic Scheme
The synthesis would likely involve the selective N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with three equivalents of a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) to form the tris-substituted macrocycle. The remaining secondary amine is then reacted with a protected 4-aminobutyl precursor, followed by deprotection of the terminal amine.
Experimental Protocol (Representative)
Materials:
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Cyclen (1,4,7,10-tetraazacyclododecane)
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tert-Butyl bromoacetate
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N-(4-bromobutyl)phthalimide
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Potassium carbonate (K2CO3) or other suitable base
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Acetonitrile (ACN) or Dimethylformamide (DMF)
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Hydrazine
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Dichloromethane (DCM)
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Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
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Silica gel for column chromatography
Procedure:
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Synthesis of DOTA-tris(t-butyl ester):
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Dissolve cyclen in a suitable organic solvent like acetonitrile.
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Add a base, such as potassium carbonate, to the solution.
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Slowly add three equivalents of tert-butyl bromoacetate to the reaction mixture at room temperature.
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Stir the reaction for 24-48 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to isolate the tris-alkylated product.
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-
Alkylation with the Aminobutyl Linker:
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Dissolve the purified DOTA-tris(t-butyl ester) in DMF.
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Add a base and N-(4-bromobutyl)phthalimide.
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Heat the reaction mixture and stir for 12-24 hours.
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After cooling, perform an aqueous workup and extract the product with an organic solvent.
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Purify the phthalimide-protected product by column chromatography.
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-
Deprotection of the Terminal Amine:
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Dissolve the purified product in a solvent such as ethanol or DCM.
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Add hydrazine hydrate and stir the reaction at room temperature for several hours.
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Monitor the reaction for the disappearance of the starting material.
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After the reaction is complete, perform a suitable workup to remove the phthalhydrazide byproduct.
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Purify the final product, 4-Aminobutyl-DOTA-tris(t-butyl ester), by column chromatography or recrystallization.
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Applications and Experimental Protocols
The primary application of 4-Aminobutyl-DOTA-tris(t-butyl ester) is as a bifunctional chelator for the development of radiolabeled biomolecules for applications in PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging, as well as targeted radionuclide therapy.
Conjugation to Peptides and Other Biomolecules
The terminal amino group of the 4-aminobutyl linker allows for straightforward conjugation to biomolecules containing carboxylic acid groups, or to other functional groups after suitable activation.
Experimental Protocol: Peptide Conjugation in Solution
Materials:
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4-Aminobutyl-DOTA-tris(t-butyl ester)
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Peptide with a free carboxylic acid group
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
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Anhydrous DMF
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HPLC for purification
Procedure:
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Dissolve the peptide in anhydrous DMF.
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In a separate vial, dissolve 4-Aminobutyl-DOTA-tris(t-butyl ester) (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.
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Add the activated chelator solution to the peptide solution.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
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Once the reaction is complete, quench the reaction with a small amount of water.
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Dilute the reaction mixture with a suitable solvent and purify the DOTA-peptide conjugate by preparative HPLC.
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Lyophilize the pure fractions to obtain the final product.
Deprotection of tert-Butyl Esters
Prior to radiolabeling, the tert-butyl protecting groups must be removed to allow for chelation of the metal ion.
Experimental Protocol: Deprotection
Materials:
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DOTA(t-Bu)3-peptide conjugate
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Trifluoroacetic acid (TFA)
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Scavengers: Triisopropylsilane (TIS) and water
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Diethyl ether
Procedure:
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Dissolve the DOTA(t-Bu)3-peptide conjugate in a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
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Stir the solution at room temperature for 2-4 hours.
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Remove the TFA by rotary evaporation or by purging with nitrogen.
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Precipitate the deprotected peptide by adding cold diethyl ether.
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Centrifuge the mixture and decant the ether.
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Wash the peptide pellet with cold diethyl ether two more times.
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Dry the deprotected DOTA-peptide conjugate under vacuum.
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Purify the final product by HPLC.
Radiolabeling
The deprotected DOTA-conjugate is then ready for radiolabeling with a variety of trivalent radiometals.
Experimental Protocol: Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
Deprotected DOTA-peptide conjugate
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⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
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Sodium acetate or ammonium acetate buffer (pH 4.0-4.5)
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Heating block or water bath
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Radio-TLC or radio-HPLC for quality control
Procedure:
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Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using the acetate buffer.
-
Add the deprotected DOTA-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
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Heat the reaction vial at 95-100°C for 5-10 minutes.
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Cool the reaction to room temperature.
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Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for clinical applications.
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If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
Visualizations
Experimental Workflow
Caption: General workflow for the conjugation and radiolabeling of a peptide using 4-Aminobutyl-DOTA-tris(t-butyl ester).
Signaling Pathway (Illustrative Example)
This diagram illustrates a hypothetical signaling pathway targeted by a radiolabeled peptide.
Caption: Illustrative signaling pathway targeted by a radiolabeled DOTA-peptide conjugate.
Conclusion
4-Aminobutyl-DOTA-tris(t-butyl ester) is a versatile and valuable reagent in the field of radiopharmaceutical chemistry. Its unique structure, featuring a protected DOTA core and a reactive amino linker, facilitates the straightforward and site-specific conjugation to a wide range of biomolecules. The protocols outlined in this guide provide a framework for the synthesis, conjugation, deprotection, and radiolabeling of DOTA-based imaging and therapeutic agents. The continued use of this and similar bifunctional chelators will undoubtedly contribute to the advancement of molecular imaging and targeted radionuclide therapies for various diseases, including cancer.
